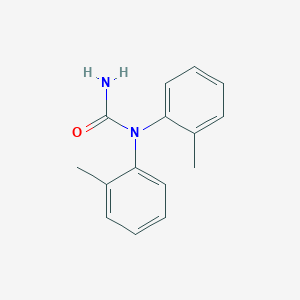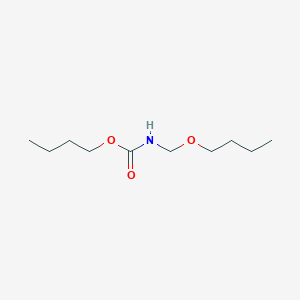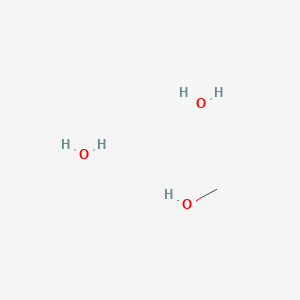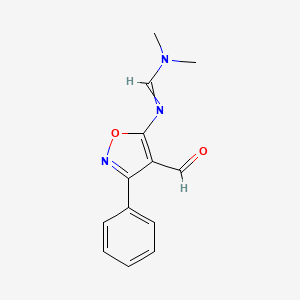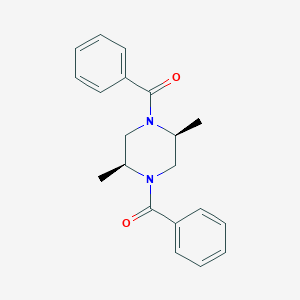
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzoyl groups and two methyl groups attached to the piperazine ring in a cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- typically involves the reaction of 2,5-dimethylpiperazine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2,5-dimethylpiperazine+2benzoyl chloride→Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis-+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine, 1,4-dimethyl-: Lacks the benzoyl groups, making it less complex.
Piperazine, 2,5-dimethyl-: Similar structure but different substitution pattern.
trans-1,4-Dibenzoyl-2,5-dimethylpiperazine: The trans isomer of the compound.
Uniqueness
Piperazine, 1,4-dibenzoyl-2,5-dimethyl-, cis- is unique due to its specific substitution pattern and cis configuration, which can influence its chemical reactivity and biological activity. The presence of benzoyl groups adds to its complexity and potential for diverse applications.
Properties
CAS No. |
65451-63-0 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(2S,5S)-4-benzoyl-2,5-dimethylpiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O2/c1-15-13-22(20(24)18-11-7-4-8-12-18)16(2)14-21(15)19(23)17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3/t15-,16-/m0/s1 |
InChI Key |
HMEKMMQTCKTXIA-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
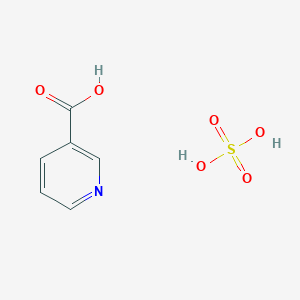
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
